Ethyl benzo[b]thiophen-3-ylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethyl N-(1-benzothiophen-3-yl)carbamate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)12-9-7-15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
OJCVJYAGPINKOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Benzo B Thiophen 3 Ylcarbamate and Analogs
Direct Synthesis Approaches to Benzo[b]thiophen-3-ylcarbamate Derivatives
Direct approaches focus on introducing the carbamate (B1207046) functional group onto a pre-formed benzo[b]thiophene ring system. These methods are often efficient and modular, allowing for the synthesis of a variety of carbamate derivatives from common precursors.
Carbamatation Reactions Involving Benzo[b]thiophen-3-yl Amine Precursors
One of the most straightforward methods for the synthesis of ethyl benzo[b]thiophen-3-ylcarbamate involves the direct acylation of the corresponding amine precursor, benzo[b]thiophen-3-amine (B172997). This reaction, often referred to as carbamoylation, typically involves treating the amine with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a base to neutralize the hydrogen chloride byproduct. evitachem.com
The general scheme for this reaction is as follows:
Benzo[b]thiophen-3-amine is dissolved in a suitable aprotic solvent.
A base (e.g., triethylamine (B128534), pyridine) is added to the solution.
Ethyl chloroformate is added, usually dropwise, to the reaction mixture.
The reaction proceeds to form this compound and the hydrochloride salt of the base.
This method is widely used due to its simplicity, the ready availability of starting materials, and generally good yields.
Curtius Rearrangement Strategies for Benzo[b]thiophene Carbamates
The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into primary amines, ureas, or carbamates. wikipedia.orgnih.gov This reaction proceeds through an isocyanate intermediate, which can be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org When an alcohol is used as the trapping agent, a carbamate is formed. wikipedia.orgtandfonline.com
The synthetic sequence for preparing this compound via the Curtius rearrangement begins with benzo[b]thiophene-3-carboxylic acid:
Acyl Azide (B81097) Formation : The carboxylic acid is first converted into an acyl azide. This can be achieved by reacting an activated form of the acid (like an acyl chloride) with sodium azide, or by treating the carboxylic acid with an azide-transfer reagent like diphenylphosphoryl azide (DPPA). nih.gov
Rearrangement to Isocyanate : The acyl azide is then heated, causing it to undergo a concerted rearrangement with the loss of nitrogen gas (N₂) to form a benzo[b]thiophen-3-yl isocyanate intermediate. wikipedia.orgnih.gov
Carbamate Formation : The highly reactive isocyanate is immediately trapped by an alcohol present in the reaction mixture. For the target compound, refluxing the acyl azide in ethanol (B145695) yields the desired this compound. tandfonline.com
This strategy is advantageous as it tolerates a wide variety of functional groups and proceeds with complete retention of the stereochemical configuration of the migrating group. wikipedia.orgnih.gov A study on the synthesis of 3-chlorobenzo[b]thiophene-2-carbamates successfully utilized this method by refluxing the corresponding 2-acylazidobenzo[b]thiophene with alcohols to produce the carbamates in good yields. tandfonline.com
| Step | Reagents & Conditions | Intermediate/Product | Reference |
| 1 | Benzo[b]thiophene-3-carboxylic acid, DPPA, Triethylamine | Benzo[b]thiophene-3-carbonyl azide | nih.gov |
| 2 | Heat (reflux) | Benzo[b]thiophen-3-yl isocyanate | wikipedia.org |
| 3 | Ethanol (EtOH) | This compound | tandfonline.com |
Oxidative Carbonylation of Amines for Carbamate Formation
Modern catalytic methods provide an alternative route to carbamates through the oxidative carbonylation of amines. researchgate.net This process involves the reaction of an amine, an alcohol, and carbon monoxide in the presence of a transition metal catalyst and an oxidant. sci-hub.seacs.org
For the synthesis of this compound, this reaction would involve:
Reactants : Benzo[b]thiophen-3-amine, ethanol, carbon monoxide (CO), and an oxidant (typically molecular oxygen, O₂).
Catalyst System : A palladium-based catalyst is commonly employed, often in conjunction with a co-catalyst like an iodide salt (e.g., KI or NaI). sci-hub.se
The catalytic cycle generally involves the palladium center coordinating with the amine and carbon monoxide, followed by nucleophilic attack by the alcohol and subsequent reductive elimination to yield the carbamate product. The oxidant serves to regenerate the active catalytic species. researchgate.net This method is considered a greener alternative to traditional routes that may use more hazardous reagents like phosgene (B1210022). researchgate.net
| Catalyst | Co-Catalyst/Ligand | Oxidant | Substrates | Product | Reference |
| Palladium (Pd) | Iodide (e.g., KI) | O₂ | Amine, Alcohol, CO | Carbamate | sci-hub.se |
| Pd(phen)Cl₂ | BMImBF₄ (ionic liquid) | O₂ | Aniline, Methanol (B129727), CO | Methyl N-phenylcarbamate | researchgate.net |
Multicomponent Synthesis of Benzo[b]thiophene Carbamate Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov While traditional, linear syntheses are often used for simpler structures like this compound, MCRs offer a powerful toolbox for rapidly accessing more complex and diverse heterocyclic scaffolds in a convergent manner. nih.gov
Although a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCR chemistry could be applied to construct more elaborate benzo[b]thiophene structures containing a carbamate moiety. For instance, a hypothetical MCR could be designed involving a functionalized benzo[b]thiophene precursor, an isocyanide, a carboxylic acid, and an aldehyde component, potentially leading to a complex molecule featuring the desired carbamate substructure. The development of such reactions is a key area of interest for building libraries of novel compounds for drug discovery. nih.gov
Synthesis of Key Intermediates for Benzo[b]thiophen-3-ylcarbamate Construction
The availability of appropriately functionalized starting materials is critical for the successful synthesis of the target compound. The preparation of benzo[b]thiophen-3-amine derivatives is a key step for several of the direct synthesis approaches.
Preparation of Functionalized Benzo[b]thiophen-3-amine Derivatives
Benzo[b]thiophen-3-amine is a crucial intermediate for both direct carbamatation and oxidative carbonylation routes. ontosight.aiontosight.ai Several methods have been developed for its synthesis.
One modern approach is a transition-metal-free, one-pot synthesis that provides access to benzo[b]thiophenamines under mild conditions and with high reaction efficiency. researchgate.net Another prominent method involves the functionalization of pre-existing benzo[b]thiophene rings. For example, a halogenated benzo[b]thiophene, such as 3-bromobenzo[b]thiophene, can be converted to the corresponding amine via a palladium-catalyzed Buchwald-Hartwig amination reaction. researchgate.net This cross-coupling reaction uses a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., BINAP) and a base to couple the aryl halide with an amine source, such as ammonia (B1221849) or a protected amine equivalent. researchgate.net These methods provide reliable access to the key amine precursors required for carbamate synthesis.
Synthesis of Benzo[b]thiophene Carbonyl Azides
The formation of benzo[b]thiophene-3-carbonyl azide is a critical step that paves the way for the synthesis of the target carbamate. This transformation is typically achieved from the corresponding benzo[b]thiophene-3-carboxylic acid. The general methodology for converting carboxylic acids to acyl azides can be accomplished via intermediate mixed anhydrides or acid chlorides.
The Curtius rearrangement is a well-established thermal or photochemical decomposition of a carbonyl azide to an isocyanate, with the loss of nitrogen gas. unl.edu This rearrangement is a pivotal reaction in organic synthesis for converting carboxylic acids into amines, ureas, and carbamates. ias.ac.in In the context of synthesizing this compound, the crude benzo[b]thiophene-3-carbonyl azide is heated in the presence of anhydrous ethanol. The ethanol serves as a nucleophile that traps the highly reactive isocyanate intermediate, leading directly to the formation of the stable ethyl carbamate derivative. unl.edu
A general procedure involves dissolving the crude acyl azide in a mixture of anhydrous ethanol and a dry, inert solvent like benzene (B151609), followed by refluxing the solution for a period, often around 1.5 hours, to ensure the complete rearrangement and trapping of the isocyanate. unl.edu The resulting carbamate can then be isolated and purified.
Formation of Benzo[b]thiophene Carboxylic Acid Derivatives
The synthesis of the benzo[b]thiophene core, particularly with a carboxylic acid or ester functionality, is the foundational stage for producing the target carbamate. Several robust methods have been developed for this purpose.
One prevalent strategy involves the reaction of a substituted 2-fluorobenzaldehyde (B47322) with ethyl thioglycolate. For instance, ethyl 6-halogenobenzo[b]thiophene-2-carboxylates can be prepared by reacting a 4-halogen-2-fluorobenzaldehyde with ethyl thioglycolate and a base like triethylamine in an anhydrous solvent such as DMSO. nih.gov The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (B78521) in ethanol. nih.gov
Another powerful method is the palladium-catalyzed oxidative cyclization and alkoxycarbonylation of 2-(methylthio)phenylacetylenes. This approach allows for the direct synthesis of benzothiophene-3-carboxylic esters from readily available starting materials. The reaction is typically catalyzed by a palladium iodide/potassium iodide (PdI2/KI) system and uses carbon monoxide and an alcohol in the presence of oxygen from the air. semanticscholar.org This method has been shown to be effective for a range of substituted aryl and alkyl groups on the acetylene, producing the desired benzo[b]thiophene-3-carboxylates in moderate to high yields. semanticscholar.org
Furthermore, the intramolecular cyclization of various aryl sulfides provides a classic route to the benzothiophene (B83047) scaffold. chemicalbook.com For example, arylthioacetic acid, which can be obtained from the reaction of thiophenol and chloroacetic acid, can be cyclized to form 3-hydroxybenzo[b]thiophene, which can then be further processed. chemicalbook.com
The table below summarizes representative syntheses of benzo[b]thiophene carboxylic acid and ester derivatives.
| Starting Material(s) | Reagents & Conditions | Product | Yield |
| (2-((4-bromophenyl)ethynyl)phenyl)(methyl)sulfane | PdI2, KI, CO, Air, Methanol, 100 °C | Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | 83% semanticscholar.org |
| 3-((2-(methylthio)phenyl)ethynyl)thiophene | PdI2, KI, CO, Air, Methanol, 100 °C | Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate | 70% semanticscholar.org |
| 4-chloro-2-fluorobenzaldehyde, ethyl thioglycolate | Triethylamine, DMSO, 80 °C | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | N/A nih.gov |
| Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | NaOH, EtOH, Room Temperature | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | N/A nih.gov |
Purification and Isolation Techniques for Benzo[b]thiophene Carbamate Derivatives
The successful synthesis of this compound and its analogs requires effective purification to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as chromatography and recrystallization are indispensable for isolating these compounds in high purity.
Column chromatography is a widely used and effective technique for the purification of benzo[b]thiophene derivatives. The choice of stationary and mobile phases is critical for achieving good separation. Silica (B1680970) gel is the most common stationary phase for these applications. semanticscholar.orgresearchgate.net
The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent, such as hexane (B92381), and a more polar solvent, like ethyl acetate (B1210297) (EtOAc). The polarity of the eluent is carefully adjusted to control the elution of the compounds from the column. For many benzo[b]thiophene esters and related structures, a gradient or isocratic system of hexane-EtOAc is employed. For example, methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate and methyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate have been successfully purified using column chromatography on silica gel with a hexane to 95:5 hexane-EtOAc eluent system. semanticscholar.org Similarly, other derivatives have been isolated using hexane-ethyl acetate mixtures in ratios from 100:1 to 50:1. researchgate.net These examples demonstrate the versatility of silica gel chromatography for purifying a range of benzo[b]thiophene analogs, a technique that is directly applicable to carbamate derivatives.
Recrystallization is a powerful technique for purifying solid organic compounds. The method relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For benzo[b]thiophene derivatives, a variety of solvents have been proven effective.
Commonly used solvents for the recrystallization of functionalized benzo[b]thiophenes include methanol (MeOH) and mixtures of methanol and ethyl acetate. nih.gov The selection of an appropriate solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For instance, some benzo[b]thiophene acylhydrazone derivatives have been successfully recrystallized from a mixture of MeOH and EtOAc. nih.gov In other cases, hexane has been used effectively for the crystallization of benzo[b]thiophene-containing organic semiconductors. mdpi.com
For the parent benzothiophene scaffold, C1-C8 alcohols or mixtures of these alcohols with water are effective recrystallization solvents. The addition of a small amount of water (5-20% by weight) to an alcohol solvent can improve the recovery rate of the purified compound. google.com This technique can be adapted for carbamate derivatives, where systematic solvent screening would identify the optimal conditions for achieving high purity and yield.
Reaction Mechanisms and Chemical Transformations Involving Benzo B Thiophen 3 Ylcarbamates
Exploration of Carbamate (B1207046) Formation Mechanisms on the Benzo[b]thiophene Core
The synthesis of ethyl benzo[b]thiophen-3-ylcarbamate primarily involves the formation of a carbamate linkage with the 3-amino group of a benzo[b]thiophene precursor. Several synthetic strategies can be employed to achieve this, with the choice of method often depending on the availability of starting materials and the desired substitution pattern on the benzo[b]thiophene ring.
A common and direct approach is the acylation of 3-aminobenzo[b]thiophene with an appropriate chloroformate, such as ethyl chloroformate. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the desired this compound. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
Alternatively, the carbamate can be formed from benzo[b]thiophene-3-carboxylic acid through a Curtius rearrangement. This multi-step process begins with the conversion of the carboxylic acid to an acyl azide (B81097), which then undergoes a thermal or photochemical rearrangement to form an isocyanate. The isocyanate is a key reactive intermediate that can be trapped with an alcohol, in this case, ethanol (B145695), to yield the final carbamate product. researchgate.netresearchgate.netepa.govlookchem.com The Curtius rearrangement is known for its tolerance of a wide range of functional groups and proceeds with retention of configuration. researchgate.net
The synthesis of the requisite 3-aminobenzo[b]thiophene precursors can be achieved through various methods. One notable method involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base, which provides rapid access to 3-aminobenzo[b]thiophenes in good yields. chemicalbook.com Another approach is the Willgerodt–Kindler reaction of 1-(2-chloro-5-nitrophenyl)ethanone with primary or secondary amines and sulfur, which offers a one-pot synthesis of 3-aminobenzo[b]thiophenes. nih.gov
Table 1: Comparison of Synthetic Routes to Benzo[b]thiophen-3-ylcarbamates
| Method | Precursor | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Acylation | 3-Aminobenzo[b]thiophene | Tetrahedral Intermediate | Direct, often high yielding | Requires handling of chloroformates |
| Curtius Rearrangement | Benzo[b]thiophene-3-carboxylic acid | Isocyanate | Tolerates various functional groups | Multi-step, involves potentially hazardous azide intermediates |
Intramolecular Cyclization Pathways of Benzo[b]thiophene Carbamate Precursors
Benzo[b]thiophene derivatives bearing a carbamate or a related nitrogen-containing substituent at the 3-position can serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions are of particular interest as they lead to the formation of more complex and often biologically active molecules.
A prominent example of such a cyclization is the formation of benzo researchgate.netmdpi.comthieno[3,2-d]pyrimidin-4(3H)-ones. While the direct cyclization of this compound itself is not extensively documented, the closely related 3-aminobenzo[b]thiophene-2-carboxylates undergo condensation reactions to form these fused pyrimidinone systems. researchgate.net For instance, the reaction of 3-aminobenzo[b]thiophene-2-carboxylic acid ethyl ester with formamidine (B1211174) acetate (B1210297) leads to the synthesis of 3H-benzo researchgate.netmdpi.comthieno[3,2-d]pyrimidin-4-one. chemicalbook.com This transformation highlights the potential for the amino group at the 3-position, which can be generated from the carbamate, to participate in cyclization with a neighboring electrophilic center.
Furthermore, 3-aminobenzo[b]thiophenes can react with reagents like formic acid or formamide (B127407) to yield the corresponding thieno[3,2-d]pyrimidin-4-ones. mdpi.com This suggests that under appropriate conditions, the carbamate group could potentially be converted in situ to the amine, which then undergoes cyclization. The mechanism of these cyclizations typically involves the initial formation of an amidine or a related intermediate, followed by intramolecular nucleophilic attack of the endocyclic nitrogen onto a carbonyl or imine carbon, and subsequent dehydration or elimination to afford the fused heterocyclic product.
Another relevant transformation involves the reaction of methyl 2-arylethylcarbamates with thionyl chloride, which induces a sulfur-mediated ring closure to form benzo[b]thiophene ring systems. epa.gov While this reaction builds the benzo[b]thiophene core itself rather than cyclizing a pre-existing carbamate, it demonstrates the principle of intramolecular cyclization involving a carbamate-related functional group in the formation of sulfur-containing heterocycles.
Table 2: Fused Heterocyclic Systems from Benzo[b]thiophene Precursors
| Precursor | Reagent(s) | Fused Ring System | Reference |
|---|---|---|---|
| 3-Aminobenzo[b]thiophene-2-carboxylic acid ethyl ester | Formamidine acetate | 3H-Benzo researchgate.netmdpi.comthieno[3,2-d]pyrimidin-4-one | chemicalbook.com |
| 3-Aminobenzo[b]thiophene | Formic acid | Thieno[3,2-d]pyrimidin-4-one | mdpi.com |
Rearrangement Reactions Relevant to Benzo[b]thiophene Carbamate Synthesis
Rearrangement reactions play a crucial role in the synthesis of complex organic molecules, and the preparation of benzo[b]thiophene carbamates is no exception. The most significant rearrangement in this context is the Curtius rearrangement, which provides an indirect yet powerful method for the formation of the carbamate functionality on the benzo[b]thiophene core.
As mentioned previously, the Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. researchgate.net For the synthesis of this compound, the starting material would be benzo[b]thiophene-3-carboxylic acid. This carboxylic acid is first converted to its corresponding acyl chloride, which is then reacted with an azide salt, such as sodium azide, to form benzo[b]thiophene-3-carbonyl azide. Upon heating, this acyl azide undergoes a concerted rearrangement where the bond between the carbonyl carbon and the R-group (the benzo[b]thiophene moiety) migrates to the adjacent nitrogen atom as nitrogen gas is expelled. This concerted mechanism ensures the retention of stereochemistry if a chiral center is present in the migrating group. researchgate.net
The resulting benzo[b]thiophen-3-yl isocyanate is a highly reactive electrophile. The synthesis of the target carbamate is completed by trapping this isocyanate with ethanol. The oxygen of the ethanol acts as a nucleophile, attacking the carbonyl carbon of the isocyanate to form the ethyl carbamate. The versatility of the Curtius rearrangement lies in the ability to trap the isocyanate intermediate with various nucleophiles. For example, reaction with water would lead to the corresponding amine (after decarboxylation of the initially formed carbamic acid), while reaction with other amines would produce urea (B33335) derivatives. lookchem.com This makes the Curtius rearrangement a valuable tool for accessing a range of nitrogen-containing functional groups on the benzo[b]thiophene scaffold from a common carboxylic acid precursor. researchgate.net
Structural Characterization and Elucidation of Ethyl Benzo B Thiophen 3 Ylcarbamate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
The ¹H NMR spectrum of Ethyl benzo[b]thiophen-3-ylcarbamate is expected to exhibit distinct signals corresponding to the protons of the benzo[b]thiophene ring system, the ethyl group of the carbamate (B1207046) moiety, and the N-H proton.
Benzo[b]thiophene Ring Protons: The four aromatic protons on the benzene (B151609) ring portion of the benzo[b]thiophene core would typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. Their exact chemical shifts and coupling patterns depend on their positions (C4, C5, C6, C7). For a related compound, Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, aromatic protons are observed at δ 7.72 (d, J = 8.1 Hz), 7.63 (d, J = 8.1 Hz), 7.49–7.43 (m), and 7.39–7.34 (m) nih.gov. The proton on the thiophene (B33073) ring (C2-H) would also be expected in this region.
Ethyl Group Protons: The ethyl group of the carbamate will give rise to two signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The methylene protons, being adjacent to the oxygen atom, are deshielded and would appear around δ 4.1-4.4 ppm. The methyl protons would appear further upfield, typically around δ 1.2-1.4 ppm. In Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, these signals are found at δ 4.36 (q, J = 7.2 Hz) and 1.39 (t, J = 7.2 Hz) respectively nih.gov.
N-H Proton: The proton attached to the nitrogen of the carbamate group (N-H) is expected to appear as a broad singlet. Its chemical shift can be variable, typically in the range of δ 5.0-9.0 ppm, and is influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzo[b]thiophene H (aromatic) | 7.0 - 8.0 | Multiplet (m) |
| -NH- (carbamate) | 5.0 - 9.0 | Broad Singlet (br s) |
| -O-CH₂ -CH₃ (ethyl) | ~4.2 | Quartet (q) |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eleven distinct signals are expected.
Carbonyl Carbon: The carbonyl carbon (C=O) of the carbamate group is the most deshielded, appearing significantly downfield, typically in the range of δ 150-170 ppm. For comparison, the ester carbonyl in Ethyl 3-aminobenzo[b]thiophene-2-carboxylate appears at δ 165.6 ppm nih.gov.
Aromatic and Heteroaromatic Carbons: The eight carbons of the benzo[b]thiophene ring system will resonate in the aromatic region, generally between δ 110 and 140 ppm. The specific shifts are influenced by the substitution pattern. In Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, these carbons appear at δ 148.3, 140.0, 131.5, 128.1, 123.8, 123.4, 121.2, and 99.5 ppm nih.gov.
Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group, bonded to the oxygen, is expected around δ 60-65 ppm. The terminal methyl carbon (-CH₃-) will be the most upfield signal, typically around δ 14-15 ppm. These are seen at δ 60.4 and 14.5 ppm in the analogue, Ethyl 3-aminobenzo[b]thiophene-2-carboxylate nih.gov.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -NH-C =O (carbamate) | 150 - 170 |
| Benzo[b]thiophene C (aromatic/heteroaromatic) | 110 - 145 |
| -O-CH₂ -CH₃ (ethyl) | 60 - 65 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The key functional groups in this compound would produce characteristic absorption bands.
N-H Stretch: The N-H bond of the carbamate will show a stretching vibration in the region of 3200-3400 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.
C=O Stretch: The carbonyl group of the carbamate is a strong absorber and will exhibit a prominent stretching band around 1680-1720 cm⁻¹.
C=C Stretches: The aromatic carbon-carbon double bonds of the benzo[b]thiophene ring will show stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O single bond of the ester group within the carbamate will display a strong stretching band in the 1200-1300 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (carbamate) | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (ethyl) | Stretch | < 3000 |
| C=O (carbamate) | Stretch | 1680 - 1720 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. The molecular formula for this compound is C₁₁H₁₁NO₂S, giving it a molecular weight of approximately 221.28 g/mol .
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. For instance, the FT-HRMS (ESI) for a similar compound, Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, shows the protonated molecule [(M + H)⁺] at m/z 222.0544 nih.gov.
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues. Common fragmentation pathways for benzo[b]thiophene derivatives involve the loss of units like C₂H₂ and CS researchgate.net. For this compound, expected fragmentation could include:
Loss of the ethoxy group (-OC₂H₅) from the carbamate side chain.
Cleavage of the entire ethyl carbamate side chain.
Fragmentation of the benzo[b]thiophene ring itself.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | ~221 | Molecular Ion |
| [M - C₂H₅O]⁺ | ~176 | Loss of ethoxy radical |
Advanced Spectroscopic Techniques in Benzo[b]thiophene Carbamate Analysis (e.g., UV-Vis, Raman)
Beyond the core techniques, advanced spectroscopic methods can offer further structural and electronic insights.
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the benzo[b]thiophene core in this compound is expected to absorb UV radiation, leading to characteristic absorption bands. Benzothiophene-based organic polymers are known for their light absorption capabilities across the UV-Vis spectrum mdpi.com. The exact position and intensity of these bands (λmax) are influenced by the substituents on the aromatic system.
Raman Spectroscopy: Raman spectroscopy is a valuable tool for studying the vibrational modes of molecules and can be particularly useful for analyzing the solid-state properties of crystalline materials. It is sensitive to the molecular packing and can be used to identify different polymorphic forms of a compound researchgate.net. For benzo[b]thiophene derivatives, Raman spectra can provide a characteristic fingerprint of the core structure, complementing IR data by detecting non-polar bond vibrations that are weak in the IR spectrum researchgate.net. Studies on related oligothiophenes and polythiophene show that Raman spectroscopy is sensitive to chain length and conformation, with strong bands typically observed for C-C and C=C ring stretching modes mdpi.comacs.org.
Computational and Theoretical Studies on Benzo B Thiophen 3 Ylcarbamate Structures
Quantum Chemical Calculations for Electronic Structure and Molecular Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) Applications for Geometrical Parameters and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For a molecule like Ethyl benzo[b]thiophen-3-ylcarbamate, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to determine its most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the geometry with the minimum energy. From this optimized structure, various electronic properties like total energy, dipole moment, and polarizability could be calculated to characterize the molecule's stability and its interaction with electric fields.
Frontier Molecular Orbital (HOMO/LUMO) Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would show which parts of the molecule are involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a color-coded map where different colors indicate regions of different electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or weakly interacting regions. An MEP map of this compound would highlight the electronegative oxygen and nitrogen atoms as red areas and the hydrogen atoms attached to them as blue areas, providing a clear guide to the molecule's reactive sites.
Conformational Analysis and Potential Energy Surface (PES) Mapping
The ethyl carbamate (B1207046) side chain of the molecule has several rotatable bonds, leading to different possible spatial arrangements or conformations. Conformational analysis involves systematically studying these different conformations to identify the most stable ones (lowest energy). A Potential Energy Surface (PES) map can be generated by calculating the energy of the molecule as a function of the rotation around one or more of these bonds (dihedral angles). The resulting map would show energy minima corresponding to stable conformers and energy barriers that represent the energy required to transition between them. This analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments.
Molecular Dynamics (MD) Simulations for Structural Dynamics and Stability Investigations
Molecular Dynamics (MD) simulations provide a way to study the movement and behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and conformational changes at a given temperature. An MD simulation of this compound, typically performed in a simulated solvent environment, would reveal how the molecule behaves in a more realistic setting. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the simulation trajectory to assess the structural stability of the molecule and the flexibility of its different parts.
Computational Modeling of Molecular Interactions
Computational modeling has emerged as a powerful tool in drug discovery and molecular biology, providing critical insights into the interactions between small molecules and biological macromolecules. For benzo[b]thiophen-3-ylcarbamate structures, these in silico approaches are instrumental in predicting and analyzing their potential as therapeutic agents by elucidating the molecular basis of their activity.
Ligand-Receptor Interaction Prediction using Molecular Docking Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used to understand the interactions driving the biological activity of compounds like this compound and its analogs. By simulating the binding process, researchers can estimate the strength of the association, known as the binding affinity, and identify key intermolecular interactions.
In studies involving benzo[b]thiophene derivatives, molecular docking has been successfully employed to predict their binding to various protein targets. For instance, a series of N-phenylbenzo[b]thiophene-2-carboxamide derivatives were docked into the structure of Amyloid Beta (Aβ42) to understand their potential as modulators of Aβ42 aggregation, a key process in Alzheimer's disease. researchgate.net These studies suggest that the orientation of the benzo[b]thiophene ring system within the receptor's binding site is a crucial determinant of its modulatory activity. researchgate.net
Similarly, novel derivatives of benzo[b]thiophene-2-carbaldehyde were subjected to molecular docking studies to identify their most favorable protein interaction partners. nih.gov In another research endeavor, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were evaluated for their affinity towards the 5-HT1A serotonin (B10506) receptor through computational simulations. nih.gov The docking studies provided a better understanding of the interactions between these benzo[b]thiophene derivatives and the receptor. nih.gov
Furthermore, the binding profiles of benzo[b]thiophene-chalcones against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, have been investigated using molecular docking to better understand their inhibitory activities. nih.gov These computational approaches are essential for rational drug design, allowing for the prediction of how structural modifications to the benzo[b]thiophene scaffold might enhance binding affinity and selectivity for a given target.
Table 1: Examples of Molecular Docking Studies on Benzo[b]thiophene Derivatives
| Derivative Class | Protein Target | Key Findings from Docking |
|---|---|---|
| N-phenylbenzo[b]thiophene-2-carboxamides | Amyloid Beta (Aβ42) | Orientation of the bicyclic aromatic rings plays a major role in moderating their ability to modulate Aβ42 aggregation. researchgate.net |
| Benzo[b]thiophene-2-carbaldehyde derivatives | Protein target 4JVW | Favorable binding energies of -8.0, -7.5, and -7.6 kcal/mol were observed for the tested compounds. nih.gov |
| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-ones | 5-HT1A Serotonin Receptor | Docking studies shed light on relevant electrostatic interactions which could explain the observed affinity. nih.gov |
| Benzo[b]thiophene-chalcones | Acetylcholinesterase (AChE) | Intermolecular interactions analysis showed a hydrogen bond between the carbonyl oxygen and TYR337 and π-stacking between the aromatic ring of benzoyl and TRP86. nih.gov |
Analysis of Predicted Binding Modes and Interaction Fingerprints
Following the prediction of the binding pose through molecular docking, a detailed analysis of the binding mode and the specific interactions that stabilize the ligand-receptor complex is performed. This analysis, often referred to as generating an "interaction fingerprint," provides a comprehensive view of the forces at play.
For benzo[b]thiophene derivatives, these analyses have revealed several common types of interactions that are critical for their binding to protein targets. These include:
Hydrogen Bonds: These are crucial for the specificity of ligand binding. For example, in the docking of benzo[b]thiophene-chalcones with acetylcholinesterase, a hydrogen bond was identified between the carbonyl oxygen of the ligand and the amino acid residue TYR337 of the enzyme. nih.gov
π-π Stacking: The aromatic nature of the benzo[b]thiophene ring system makes it amenable to π-π stacking interactions with aromatic amino acid residues such as tryptophan (TRP), tyrosine (TYR), and phenylalanine (PHE) in the protein's binding pocket. A notable example is the π-stacking interaction observed between the aromatic ring of a benzoyl-substituted benzo[b]thiophene and TRP86 in acetylcholinesterase. nih.gov
Electrostatic Interactions: The distribution of charge on the benzo[b]thiophene derivative and the receptor can lead to favorable electrostatic interactions, which were found to be relevant in the binding of certain derivatives to the 5-HT1A serotonin receptor. nih.gov
The combination of these interactions defines the unique binding mode of a particular benzo[b]thiophene derivative to its target protein. By understanding these interaction fingerprints, medicinal chemists can design new analogs with improved potency and selectivity. For instance, modifications to the benzo[b]thiophene core that enhance the potential for hydrogen bonding or optimize π-π stacking interactions could lead to the development of more effective therapeutic agents.
Table 2: Common Molecular Interactions Observed in Docking Studies of Benzo[b]thiophene Derivatives
| Interaction Type | Description | Example from Research |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carbonyl oxygen of a benzo[b]thiophene-chalcone forming a hydrogen bond with TYR337 in acetylcholinesterase. nih.gov |
| π-π Stacking | Non-covalent interactions between aromatic rings. | The aromatic ring of a benzoyl substituent on a benzo[b]thiophene stacking with TRP86 in acetylcholinesterase. nih.gov |
| Electrostatic Interactions | Attractive or repulsive forces between molecules based on their charge distribution. | Identified as relevant for the affinity of benzo[b]thiophen-2-yl-propan-1-one derivatives to the 5-HT1A receptor. nih.gov |
Structure Activity Relationship Sar Studies of Benzo B Thiophen 3 Ylcarbamate Derivatives: a Theoretical Framework
Methodologies for Quantitative Structure-Activity Relationship (QSAR) Derivations in Benzo[b]thiophene Systems
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For benzo[b]thiophene systems, various QSAR methodologies have been employed to predict the therapeutic potential of derivatives and guide the synthesis of new, more potent compounds. ipb.pt These models are constructed by correlating variations in the physicochemical properties of the molecules with their observed biological responses.
Common statistical methods used in developing QSAR models for benzo[b]thiophene derivatives include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). researchgate.netresearchgate.netimist.ma These techniques are used to generate equations that model the relationship between molecular descriptors and activity. researchgate.net For instance, a QSAR study on benzo[b]thiophene-based histone deacetylase inhibitors utilized VLife MDS software to generate models based on these regression methods. researchgate.net The robustness and predictability of these models are typically verified through internal and external cross-validation techniques. researchgate.net
The process begins with the selection of a training set of compounds, which should represent the diversity of the chemical space and cover the full range of biological activity. ipb.pt The remaining compounds are assigned to a test set to validate the predictive power of the generated QSAR model. ipb.pt A wide array of molecular descriptors are calculated to quantify the structural features of the benzo[b]thiophene derivatives. These can be categorized as steric, electrostatic, topological, and quantum chemical parameters. researchgate.net Studies have shown that for benzo[b]thiophene derivatives, parameters such as electro-topological indices, polar surface area, and specific atom-centered fragments are often correlated with biological activity. researchgate.net For example, in one study, the anticancer activity of benzo[b]thiophene derivatives was found to be correlated with descriptors like PolarSurfaceAreaIncluding P and S, SaaCHE-Index, and various atom-pair and atom-type E-state indices. researchgate.net
Principal Component Analysis (PCA) is often used to identify the most relevant descriptors that capture the primary variance in the data, thus reducing dimensionality and avoiding overfitting of the model. researchgate.netimist.ma The final QSAR model provides an equation that can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. ipb.pt
Table 1: Key Methodologies and Descriptors in Benzo[b]thiophene QSAR Studies
| Methodology | Description | Commonly Used Descriptors | Reference |
|---|---|---|---|
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. | Steric, Electrostatic, Topological Indices | researchgate.netresearchgate.net |
| Principal Component Regression (PCR) | A regression analysis technique that is based on principal component analysis (PCA). | PEOE_VSA_FPOL, Q_VSA_FHYD | researchgate.netresearchgate.netimist.ma |
| Partial Least Squares (PLS) | A method that generalizes and combines features from PCA and multiple regression. | Radial Distribution Function (RDF), 2D-Autocorrelation | researchgate.netresearchgate.netresearchgate.net |
| Principal Component Analysis (PCA) | A dimensionality-reduction method used to identify key descriptors correlating molecular features with activity. | Various physicochemical and structural parameters | researchgate.netimist.ma |
Computational Approaches to Modulator Identification in Related Benzo[b]thiophene Scaffolds
Computational methods are indispensable tools for the identification and design of novel modulators targeting various biological systems, with the benzo[b]thiophene scaffold serving as a versatile template. nih.govmdpi.com These approaches, including virtual screening, molecular docking, and pharmacophore modeling, accelerate the discovery process by efficiently screening large compound libraries and predicting potential protein-ligand interactions. mdpi.commdpi.com
Molecular docking is a primary technique used to predict the binding orientation and affinity of a ligand within the active site of a target protein. researchgate.netnih.gov For instance, docking studies on N-phenylbenzo[b]thiophene-2-carboxamide derivatives as modulators of Aβ42 aggregation suggested that the orientation of the bicyclic aromatic ring plays a crucial role in their inhibitory or acceleratory effects. researchgate.net Similarly, in the development of benzo[b]thiophene-1,1-dioxide derivatives as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), molecular docking was used to confirm that the inhibitor formed a covalent bond with a specific cysteine residue (Cys421) in the enzyme's active site. nih.gov These studies often reveal key intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the ligand's binding mode and potency. nih.gov
Pharmacophore-based virtual screening is another powerful strategy. mdpi.com This method involves creating a 3D model of the essential steric and electronic features required for biological activity. This model is then used as a filter to search virtual libraries for compounds that match the pharmacophore, thereby identifying potential new hits. mdpi.com This approach was successfully used to identify novel scaffolds for the modulation of Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), demonstrating the utility of computational screening in discovering first-in-class modulators. mdpi.com
An integrative computational approach, combining QSAR modeling with molecular docking, has been employed to investigate benzo[b]thiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus. imist.ma This dual approach not only predicts activity based on structural features but also elucidates the specific molecular interactions responsible for this activity, providing a comprehensive roadmap for rational drug design. researchgate.net For example, such studies identified specific derivatives with high binding affinities against MRSA and other resistant strains by analyzing their interactions within the target protein's binding pocket. imist.ma
Table 2: Examples of Computational Modulator Identification for Benzo[b]thiophene Scaffolds
| Target | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Amyloid Beta (Aβ42) | Molecular Docking | Orientation of the benzo[b]thiophene ring is critical for modulating Aβ42 aggregation. | researchgate.netnih.gov |
| Phosphoglycerate Dehydrogenase (PHGDH) | Molecular Docking, Mass Spectrometry | Identified a covalent inhibitor (B12) that binds to Cys421 of PHGDH. | nih.gov |
| Cholinesterases (AChE and BChE) | Molecular Docking | Predicted binding affinities and elucidated enzyme-inhibitor interactions, corroborating experimental SAR trends. | nih.gov |
| Multidrug-Resistant S. aureus | QSAR and Molecular Docking | Identified compounds with high binding affinities and critical interactions with target proteins. | imist.ma |
| NOD2 | Homology Modeling, Docking, Pharmacophore Screening | Identified the first small-molecule NOD2 antagonists through virtual screening. | mdpi.com |
Theoretical Models of Substituent Effects on Chemical Reactivity and Intermolecular Interactions
Theoretical models, primarily based on quantum chemical calculations like Density Functional Theory (DFT), are essential for understanding how substituents on the benzo[b]thiophene ring influence its chemical reactivity and intermolecular interactions. researchgate.netsciencepub.net These models provide insights into the electronic structure, stability, and interaction profiles of the molecules, which are fundamental to their biological activity.
Substituent effects are often analyzed by examining changes in the molecule's electronic properties. For example, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the benzo[b]thiophene scaffold. researchgate.net Studies on related aromatic systems have shown that EWGs increase reactivity towards nucleophiles, while EDGs decrease it. researchgate.net DFT calculations can quantify these effects by computing parameters such as natural charge distributions and frontier molecular orbital (HOMO-LUMO) energies. researchgate.netsciencepub.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons; the HOMO-LUMO gap is an indicator of chemical reactivity. researchgate.net
Theoretical studies on benzofused thieno[3,2-b]furans, which are structurally related to benzo[b]thiophenes, have used DFT to infer stability and reactivity. sciencepub.netresearchgate.net Analysis of bond order uniformity, local ionization energy, and molecular electrostatic potential (MEP) surfaces can reveal structural differences that explain reactivity features. sciencepub.netresearchgate.net The MEP surface, for instance, is valuable for identifying regions of positive and negative electrostatic potential, which helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net
Intermolecular interactions, which are critical for ligand-receptor binding, are also modeled theoretically. The stabilization of molecular dimers and complexes is often dominated by van der Waals dispersion forces, as confirmed by Symmetry-Adapted Perturbation Theory (SAPT-DFT) calculations on thiophene-cored systems. mdpi.com These calculations can dissect the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. For thiophene-based dimers, the dispersion energy component was found to be significantly larger than the electrostatic component, highlighting the dominant role of van der Waals forces in their stabilization. mdpi.com Understanding these non-covalent interactions is key to explaining the binding affinities observed in docking studies and SAR analyses. mdpi.com
Table 3: Theoretical Descriptors for Reactivity and Interaction Analysis
| Descriptor | Significance | Method of Calculation | Reference |
|---|---|---|---|
| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and chemical reactivity. | DFT, Ab initio | sciencepub.netresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. | DFT, Ab initio | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution and bond essence. | DFT | researchgate.net |
| Interaction Energy Components (SAPT) | Quantifies the nature of intermolecular forces (electrostatic, dispersion, etc.). | SAPT-DFT | mdpi.com |
Stereochemical Considerations in Computational SAR Analyses
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity, as molecular recognition by biological targets is highly stereospecific. In computational Structure-Activity Relationship (SAR) analyses of benzo[b]thiophene derivatives, accounting for stereochemical properties is essential for building accurate and predictive models.
The specific spatial orientation of substituents on the benzo[b]thiophene scaffold can lead to significant differences in binding affinity and efficacy. For example, in the design of benzo[b]thienylallylamine antimycotics, the position of the allylamine (B125299) side chain was found to be crucial for activity. nih.gov While direct computational SAR studies on the stereochemistry of ethyl benzo[b]thiophen-3-ylcarbamate were not found, the principles from related systems are applicable. Computational models must be able to differentiate between stereoisomers (enantiomers and diastereomers), as they often exhibit distinct pharmacological profiles.
During computational analyses like molecular docking, it is crucial to consider all possible stereoisomers of a chiral ligand. The binding pocket of a receptor is a chiral environment, leading to preferential binding of one stereoisomer over another. Docking algorithms can evaluate the binding energies of different isomers, helping to identify the eutomer (the more active isomer). For instance, recent research on spiro[4.6]-(di)benzodiazepine indenes, which involves complex three-dimensional structures, relies on regioselective synthesis, underscoring the importance of controlling the spatial arrangement of molecular fragments. acs.org
Derivatization and Analog Synthesis of Benzo B Thiophen 3 Ylcarbamates
Alkylation and Acylation Reactions at the Carbamate (B1207046) Nitrogen
The nitrogen atom of the carbamate group in ethyl benzo[b]thiophen-3-ylcarbamate is a key site for synthetic modification through alkylation and acylation reactions. These reactions introduce substituents that can significantly alter the molecule's steric and electronic properties, influencing its biological activity and chemical reactivity.
Alkylation of the carbamate nitrogen is typically achieved by deprotonation with a suitable base to form a nucleophilic anion, which then reacts with an alkyl halide. This process allows for the introduction of a variety of alkyl groups. While direct alkylation examples on this compound are not prevalent in the provided literature, the general principles of carbamate alkylation are well-established. For instance, the alkylation of related 1,3-benzothiazin-4-one derivatives occurs regioselectively at the nitrogen atom when the molecule is treated as a sodium salt. researchgate.net A general method for preparing N-alkyl carbamates involves the reaction of reactive imidazolium (B1220033) salts (derived from alcohols) with primary and secondary amines, yielding the corresponding carbamates in high yields (66–99%). researchgate.net
Acylation reactions introduce an acyl group onto the carbamate nitrogen, forming an N-acylcarbamate or imide derivative. These reactions typically employ acylating agents such as acyl chlorides or anhydrides in the presence of a base. Nucleophilic acyl substitution is a fundamental reaction for forming carbamate bonds, often involving the reaction of an amine with an activated carbonyl group like ethyl chloroformate. evitachem.com The synthesis of related benzo[b]thiophene derivatives has involved the use of 2-azidocarbonyl-3-chlorobenzo[b]thiophene, which, through Curtius rearrangement, reacts with various amines to afford the corresponding ureas, showcasing the reactivity of nitrogen intermediates in forming carbamate-like structures. researchgate.net
| Reaction Type | Reagents | Product Type | Potential Substituents |
| Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl-N-(benzo[b]thiophen-3-yl)carbamate | Methyl, Ethyl, Benzyl, etc. |
| Acylation | Acyl Halide (RCO-Cl), Base | N-Acyl-N-(benzo[b]thiophen-3-yl)carbamate | Acetyl, Benzoyl, etc. |
Modifications of the Benzo[b]thiophene Ring System
The benzo[b]thiophene ring is amenable to various modifications, including the introduction of substituents through electrophilic substitution or metal-catalyzed reactions, functionalization at specific positions of the thiophene (B33073) moiety, and saturation of the benzene (B151609) ring to yield tetrahydrobenzo[b]thiophene derivatives.
Halogenation is a common strategy to functionalize the benzo[b]thiophene ring, providing synthetic handles for further cross-coupling reactions. Electrophilic substitution on the benzo[b]thiophene core typically occurs at the C3 position. chemicalbook.comresearchgate.net However, if the C3 position is occupied, as in this compound, substitution is directed to other positions on the ring.
Research has demonstrated efficient methods for synthesizing halogenated benzo[b]thiophenes. For example, 3-halobenzo[b]thiophenes can be synthesized from 2-alkynyl thioanisoles using an electrophilic cyclization methodology with sodium halides and copper(II) sulfate. dntb.gov.ua The introduction of substituents at other positions, such as the C6 position, has also been achieved. The synthesis of ethyl 6-halogenobenzo[b]thiophene-2-carboxylates can be accomplished through the reaction of a substituted 2-fluorobenzaldehyde (B47322) with ethyl thioglycolate. nih.gov Furthermore, an efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been developed starting from N,N-diethyl O-3-halophenylcarbamates via ortho-lithiation and electrophilic cyclization. researchgate.net
The thiophene moiety of the benzo[b]thiophene system offers distinct reactivity at the C2 and C3 positions. While electrophilic attack favors the C3 position, metalation reactions, such as deprotonation with organolithium reagents, occur preferentially at the C2 position, allowing for directed functionalization. researchgate.net
Various synthetic strategies have been developed to introduce substituents at these positions:
C2-Position: Acylation of benzo[b]thiophene often yields a mixture of 2- and 3-substituted products, with the latter being major due to the higher reactivity of the C3 position. icsr.in However, specific methods have been developed for C2-functionalization. A one-step synthesis of 2-acylbenzo[b]thiophenes uses commercially available 2-halogenobenzaldehydes and phenacyl bromides with a copper acetate (B1210297) catalyst. icsr.in
C3-Position: Palladium-catalyzed Matsuda-Heck and Suzuki-Miyaura cross-coupling reactions using diazonium salts have been employed for the functionalization of the 3-position. researchgate.net
C2 and C3-Positions: A one-pot iodocyclization/alkylation strategy starting from 2-alkynylthioanisoles allows for the synthesis of a diverse range of 2,3-disubstituted benzo[b]thiophenes in high yields. nih.gov
Saturation of the benzene portion of the benzo[b]thiophene ring system leads to the formation of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. These compounds are of significant interest due to their biological activities. eurekaselect.comnih.gov The synthesis of this class of compounds often starts from precursors other than benzo[b]thiophene itself, typically through a Gewald reaction.
A common starting material is 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which is synthesized in a one-pot, multi-component reaction. nih.govbath.ac.uk This versatile building block can be utilized to synthesize a wide range of derivatives. nih.govbath.ac.ukresearchgate.net For instance, the 2-amino group can be alkylated with reagents like chloroacetone (B47974) or 2-bromo-1-(4-aryl)ethanone, and the resulting products can undergo further heterocyclization reactions. nih.gov Another key intermediate, 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide, serves as a precursor for various heterocyclization reactions to produce thiazole, pyrazole, and triazole derivatives. eurekaselect.comnih.gov
| Starting Material | Key Reaction | Resulting Scaffold |
| Cyclohexanone, Sulfur, Cyano-compound | Gewald Reaction | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene |
| 2-Amino-tetrahydrobenzo[b]thiophene | Alkylation, Cyclization | Fused Tetrahydrobenzo[b]thiophene systems |
| Cyclohexan-1,4-dione, Cyanoacetylhydrazine | Gewald-type Reaction | 2-Amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene |
Synthesis of Fused Heterocyclic Benzo[b]thiophene Carbamates
Fusing additional heterocyclic rings to the benzo[b]thiophene carbamate framework generates complex polycyclic systems with novel properties. The synthesis of such compounds often involves intramolecular cyclization reactions or multi-component reactions where the benzo[b]thiophene acts as a scaffold.
Various strategies have been successfully employed to construct benzo[b]thiophene-fused heterocycles: ccspublishing.org.cn
Thieno[3,2-e]benzimidazoles and Thieno[3,2-e] eurekaselect.comresearchgate.netccspublishing.org.cnbenzothiadiazoles: These have been prepared from 4,5-diaminobenzo[b]thiophen through condensation reactions with formic acid or thionyl chloride, respectively. rsc.org
Thieno[2,3-b]pyridines and Benzo nih.govnih.govthieno[3,2-d]pyrimidines: A microwave-assisted annulation method provides rapid access to 3-aminobenzo[b]thiophenes, which are key precursors for synthesizing fused systems like thieno[2,3-b]pyridines and benzo nih.govnih.govthieno[3,2-d]pyrimidin-4-ones. rsc.org
Benzo[b]thiophene Fused N-heterocycles: Three-component domino reactions involving thioisatins, α-bromoketones, and amines can yield complex benzo[b]thiophene-fused polycyclic compounds, including eight-membered N-heterocycles. ccspublishing.org.cn
Development of Novel Benzo[b]thiophene-Carbamate Hybrid Structures
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create hybrid structures with potentially enhanced or synergistic biological activities. The benzo[b]thiophene-carbamate scaffold has been incorporated into such hybrid designs.
An example is the development of benzo[b]thiophene-based hybrids incorporating an isatin (B1672199) motif, which is a privileged scaffold in antitubercular drug discovery. nih.gov These hybrids were synthesized to explore their potential against multidrug-resistant Mycobacterium tuberculosis. nih.gov Another approach combines the benzo[b]thiophene nucleus with the acylhydrazone functional group to create compounds with antimicrobial activity against Staphylococcus aureus. nih.gov Furthermore, N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been designed as hybrid modulators of amyloid-beta aggregation, relevant to Alzheimer's disease research. researchgate.net
Future Research Directions in Benzo B Thiophen 3 Ylcarbamate Chemistry
Advancements in Asymmetric Synthesis of Chiral Benzo[b]thiophene Carbamates
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, and the development of enantiomerically pure benzo[b]thiophene carbamates is a significant area for future investigation. While numerous methods exist for the synthesis of racemic benzo[b]thiophene derivatives, the asymmetric synthesis of chiral carbamates within this scaffold remains a developing field. Future advancements are anticipated to focus on the use of earth-abundant metal catalysis and racemization-free coupling reagents. researchgate.netrsc.orgrsc.org
The use of chiral ligands in conjunction with transition metal catalysts is a promising avenue for the enantioselective synthesis of benzo[b]thiophene carbamates. Research into novel chiral thiophene- and benzothiophene-oxazoline ligands has shown potential in palladium-catalyzed allylation reactions, suggesting their applicability in the asymmetric synthesis of other functionalized benzo[b]thiophenes. researchgate.net The development of new catalytic systems that can control the stereochemistry at the carbamate-bearing carbon is a key objective.
Furthermore, biocatalysis presents a powerful tool for the synthesis of chiral amines, which are precursors to carbamates. nih.gov The application of engineered enzymes, such as transaminases, could provide highly selective and environmentally benign routes to chiral benzo[b]thiophen-3-ylamines, which can then be converted to the desired carbamates. nih.gov This approach offers the potential for high enantiomeric excess and mild reaction conditions.
Future research will likely explore a variety of asymmetric strategies, as detailed in the table below.
| Asymmetric Strategy | Potential Catalysts/Reagents | Expected Advantages |
| Earth-Abundant Metal Catalysis | Copper, Iron, Nickel complexes with chiral ligands | Cost-effective, low toxicity, sustainable. researchgate.netrsc.org |
| Racemization-Free Coupling | Novel coupling reagents (e.g., ynamides, allenones) | High enantiomeric purity of products. rsc.org |
| Biocatalysis | Engineered transaminases and other enzymes | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov |
| Chiral Auxiliary-Mediated Synthesis | Removable chiral auxiliaries | Well-established methodology, predictable stereochemical outcomes. |
Green Chemistry Approaches for Sustainable Synthesis of Carbamate (B1207046) Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. jddhs.com For the synthesis of benzo[b]thiophen-3-ylcarbamates, future research will be directed towards developing more sustainable and environmentally friendly methods.
A significant area of focus is the use of carbon dioxide (CO₂) as a C1 source for the synthesis of carbamates. rsc.orgpsu.edu This approach is attractive as CO₂ is non-toxic, abundant, and inexpensive. psu.edu Research into catalytic systems that can efficiently convert amines, alcohols, and CO₂ into carbamates under mild conditions will be crucial. rsc.orgpsu.edu
Another green approach involves the direct synthesis of carbamates from Boc-protected amines. rsc.orgresearchgate.net This method can eliminate the need for hazardous reagents and metal catalysts, aligning with the principles of sustainable chemistry. rsc.orgresearchgate.net The use of lithium tert-butoxide as a base has shown promise in this regard. rsc.orgresearchgate.net
The development of energy-efficient synthesis techniques, such as microwave-assisted synthesis, can also contribute to greener processes by reducing reaction times and energy consumption. jddhs.com The table below summarizes potential green chemistry approaches.
| Green Chemistry Approach | Key Features | Potential Benefits |
| Use of CO₂ as a C1 Source | Utilizes a renewable and non-toxic feedstock. psu.edu | Reduces reliance on phosgene (B1210022) and other toxic reagents. psu.edu |
| Synthesis from Boc-Protected Amines | Avoids the use of hazardous reagents and metal catalysts. rsc.orgresearchgate.net | Environmentally benign and cost-effective. rsc.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. jddhs.com | Reduced reaction times and energy consumption. jddhs.com |
| Use of Greener Solvents | Employs water, supercritical fluids, or ionic liquids as reaction media. | Reduced environmental impact and improved safety. |
Integration of Machine Learning in Predictive Chemical Design for Benzo[b]thiophen-3-ylcarbamates
Machine learning and artificial intelligence are poised to revolutionize drug discovery and chemical synthesis. For benzo[b]thiophen-3-ylcarbamates, these computational tools can be employed to predict the biological activity, toxicity, and physicochemical properties of novel derivatives, thereby accelerating the design of new compounds with desired characteristics. nih.gov
Predictive models can be built using existing data on the structure-activity relationships of related compounds. These models can then be used to screen virtual libraries of benzo[b]thiophen-3-ylcarbamates to identify promising candidates for synthesis and biological evaluation. nih.gov Machine learning algorithms can also be used to predict potential drug-drug interactions, which is a critical aspect of drug development. researchgate.net
Furthermore, machine learning can aid in the design of synthetic routes by predicting reaction outcomes and optimizing reaction conditions. This can lead to more efficient and reliable synthetic processes. The integration of machine learning into the workflow of chemical research on benzo[b]thiophen-3-ylcarbamates is expected to significantly enhance the pace of discovery and development.
| Machine Learning Application | Description | Potential Impact |
| Predictive Modeling of Bioactivity | Using algorithms to predict the biological effects of novel compounds. | Faster identification of potent and selective drug candidates. |
| Toxicity Prediction | In silico assessment of the potential toxicity of new chemical entities. nih.gov | Early deselection of compounds with unfavorable safety profiles. nih.gov |
| ADME/T Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Improved design of molecules with better pharmacokinetic properties. |
| Synthetic Route Optimization | Using machine learning to predict reaction yields and identify optimal reaction conditions. | More efficient and cost-effective synthesis of target molecules. |
Theoretical Exploration of Novel Reactivity Patterns and Synthetic Pathways
Theoretical and computational chemistry provides a powerful lens through which to explore the fundamental reactivity of molecules and to design novel synthetic strategies. For benzo[b]thiophen-3-ylcarbamates, theoretical studies can offer insights into their electronic structure, reactivity, and reaction mechanisms. researchgate.netacs.org
Density Functional Theory (DFT) and other computational methods can be used to model the transition states of potential reactions, thereby predicting their feasibility and guiding experimental efforts. researchgate.net For instance, theoretical studies can be employed to investigate novel cyclization reactions to construct the benzo[b]thiophene core or to explore new ways of functionalizing the carbamate moiety. researchgate.netrsc.orgresearchgate.net
The exploration of photochemical pathways is another area where theoretical chemistry can make significant contributions. acs.org Understanding the excited-state reactivity of benzo[b]thiophene derivatives could lead to the development of novel light-driven synthetic methods. By combining theoretical predictions with experimental validation, researchers can uncover new reactivity patterns and expand the synthetic toolbox for accessing diverse benzo[b]thiophen-3-ylcarbamate analogues.
| Theoretical Approach | Application in Benzo[b]thiophene Chemistry | Potential Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. researchgate.net | Prediction of reactivity, elucidation of reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their interactions. | Understanding of conformational preferences and intermolecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions and catalyst-substrate interactions. | Design of more efficient catalysts for asymmetric synthesis. |
| Excited-State Calculations | Investigation of photochemical reactivity and reaction pathways. acs.org | Development of novel photochemical synthetic methods. acs.org |
Q & A
Q. How can the crystal structure of ethyl benzo[b]thiophen-3-ylcarbamate be determined experimentally?
Methodological Answer: X-ray crystallography is the primary method for resolving crystal structures. Single-crystal diffraction data collection (using MoKα radiation, λ = 0.71073 Å) and refinement software (e.g., SHELXL) are employed to analyze unit cell parameters (e.g., monoclinic system with space group C2/c, a = 23.7049 Å, b = 8.2632 Å, c = 22.1003 Å, β = 102.337°) . Hydrogen bonding networks (e.g., N–H···O and C–H···O interactions) and molecular conformations (e.g., dihedral angles between benzo[b]thiophene and pyrrolidine rings) are critical for understanding packing behavior .
Q. What synthetic routes are available for this compound derivatives?
Methodological Answer: One-step aryne cyclization with alkynyl sulfides is a robust method for benzo[b]thiophene core synthesis. For example, reacting aryne precursors (e.g., generated from silylaryl triflates) with ethylthioalkynes under mild conditions yields substituted benzo[b]thiophenes. Functional group compatibility (e.g., methoxy, chloro) must be validated using TLC and HPLC monitoring . Post-synthetic modifications, such as carbamate formation, require anhydrous conditions and catalysts like DMAP .
Q. How can the purity and identity of this compound be confirmed?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., ethyl ester protons at δ ~4.2–4.4 ppm, benzo[b]thiophene aromatic protons).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass Spectrometry : Confirm molecular ion ([M+H]) via ESI-MS and compare with theoretical m/z (e.g., 422.49 for CHNOS) .
Advanced Research Questions
Q. How do molecular conformations influence the reactivity of this compound?
Methodological Answer: Conformational analysis via X-ray crystallography reveals that spiro junctions (e.g., between benzo[b]thiophene and pyrrolidine rings) create steric constraints. For instance, dihedral angles of ~87° between aromatic systems and twisted pyrrolidine rings may hinder nucleophilic attack at the carbamate group. Computational studies (DFT) can model transition states to predict regioselectivity in reactions .
Q. What strategies resolve contradictions in crystallographic data for structurally similar derivatives?
Methodological Answer: When comparing crystal structures (e.g., slight variations in dihedral angles or hydrogen bond lengths), perform:
- Rigorous refinement : Adjust thermal parameters and occupancy factors for disordered atoms.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) to explain packing differences .
- Temperature-dependent studies : Assess whether conformational flexibility contributes to discrepancies.
Q. How can hydrogen bonding networks be engineered to enhance crystalline stability?
Methodological Answer: Design derivatives with stronger donors/acceptors (e.g., replacing ethyl carbamate with urea groups to strengthen N–H···O bonds). Monitor hydrogen bond geometries (e.g., D–H···A angles >150°, H···A distances <2.5 Å) via crystallography. For example, in the title compound, dimer formation via N–H···O bonds stabilizes the 3D lattice .
Q. What methodologies assess the biological activity of this compound derivatives?
Methodological Answer:
- In vitro assays : Test enzyme inhibition (e.g., kinase assays using fluorescence polarization) or receptor binding (radioligand displacement).
- ADMET profiling : Use Caco-2 cells for permeability studies and microsomal stability tests.
- Molecular docking : Map interactions with target proteins (e.g., KCNQ2 channels) using AutoDock Vina, guided by spirocyclic conformations .
Methodological Challenges
Q. How can synthetic byproducts be minimized in multi-step reactions?
Methodological Answer: Optimize reaction conditions via DoE (Design of Experiments):
- Temperature : Lower temperatures reduce side reactions (e.g., hydrolysis of ethyl ester).
- Catalyst screening : Test Pd/Cu systems for Suzuki couplings to improve yield.
- Workup protocols : Use aqueous/organic partitioning (ethyl acetate/water) and silica gel chromatography (hexane/ethyl acetate gradient) .
Q. What computational tools predict the solid-state behavior of this compound?
Methodological Answer:
- Mercury CSD : Analyze packing motifs from Cambridge Structural Database entries.
- POLYMERIZE : Simulate crystallization pathways under varied solvent conditions.
- HSPiP (Hansen Solubility Parameters) : Estimate solubility to guide polymorph screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
